High-Yield Ortho-Bromination: 90-92% Isolated Yield via Methanol-Mediated Electrophilic Substitution vs. Standard Acetic Acid Protocol
The compound can be synthesized from veratraldehyde (3,4-dimethoxybenzaldehyde) via bromination in methanol, achieving an isolated yield of 90-92% [1]. This represents a significant improvement over alternative protocols employing acetic acid as solvent, where lower yields are observed due to competing side reactions. The high yield under mild, scalable conditions directly translates to reduced raw material costs and higher throughput in procurement and production workflows [2].
| Evidence Dimension | Synthetic yield (bromination of veratraldehyde) |
|---|---|
| Target Compound Data | 90-92% isolated yield |
| Comparator Or Baseline | Bromination in acetic acid (lower yield, exact value not systematically reported in comparative studies) |
| Quantified Difference | Methanol protocol yields exceed acetic acid protocol yields; methanol protocol enables 91.4% yield at 5.4 kg scale |
| Conditions | Br2 in methanol at room temperature; electrophilic aromatic substitution |
Why This Matters
A high-yield (90-92%) synthetic route using methanol as solvent reduces cost per gram and ensures reliable supply chain scalability for kilogram-scale procurement.
- [1] Erowid / Isomer Design. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. View Source
- [2] Patent US07985879B2. Bromination of 3,4-dimethoxybenzaldehyde using bromine in methanol to afford 2-bromo-4,5-dimethoxybenzaldehyde. View Source
